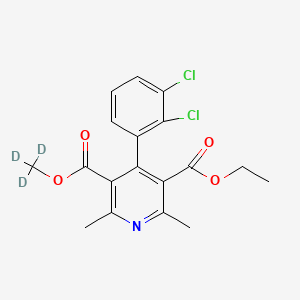

Dehydro Felodipine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dehydro Felodipine-d3 is a deuterium-labeled derivative of Dehydro Felodipine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of Dehydro Felodipine enhances its stability and allows for precise quantitation during drug development processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Felodipine-d3 involves the deuteration of Dehydro Felodipine. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications .

Analyse Des Réactions Chimiques

Metabolic Oxidation via CYP3A4

Dehydro Felodipine-d3 is formed through oxidative metabolism of felodipine by the cytochrome P450 enzyme CYP3A4. This reaction involves dehydrogenation of the parent compound, resulting in the loss of two hydrogen atoms and the introduction of a double bond in the dihydropyridine ring .

Key Data:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Primary Enzyme | CYP3A4 | |

| Reaction Type | Oxidation (dehydrogenation) | |

| Metabolite Ratio | Dehydro:Parent AUC = 0.63 (human) | |

| Inhibitors | Bergamottin, 6',7'-DHB |

In vitro studies using recombinant CYP3A4 demonstrated that bergapten, a furocoumarin in Seville orange juice, acts as a mechanism-based inhibitor of this enzyme, reducing felodipine-to-dehydrofelodipine conversion by 34% at 10 μM .

In Vitro Stability and Degradation

This compound exhibits stability under standard laboratory conditions but undergoes hydrolysis under acidic or alkaline conditions.

Stability Profile:

The compound’s deuterium labeling (D₃) at the methyl ester group enhances metabolic stability compared to non-deuterated analogs, reducing first-pass effects .

Interaction with Furocoumarins

Co-administration with Seville orange juice (containing bergapten) or grapefruit juice (containing 6',7'-dihydroxybergamottin) increases systemic exposure to this compound by inhibiting intestinal CYP3A4 .

Pharmacokinetic Interaction Data:

| Juice Type | Felodipine AUC Increase | Dehydro:Parent AUC Ratio |

|---|---|---|

| Common Orange | Baseline (1.0x) | 0.63 |

| Seville Orange | 1.76x | 0.51 |

| Grapefruit | 1.93x | 0.49 |

This interaction is attributed to irreversible CYP3A4 inactivation, prolonging the compound’s half-life (t₁/₂ = 14–16 hrs) .

Analytical Parameters:

| Parameter | Value |

|---|---|

| Retention Time | 6.8 min (C18 column) |

| LOD | 0.5 nmol/L |

| LOQ | 1.5 nmol/L |

Environmental Reactivity

As an environmentally hazardous substance (UN3077), this compound undergoes photolytic degradation in water, forming chlorinated byproducts .

Degradation Products:

- 2,3-Dichlorobenzoic acid

- Ethyl methyl dicarboxylate fragments

Applications De Recherche Scientifique

Dehydro Felodipine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.

Industry: Applied in the development of new drugs and the optimization of existing pharmaceutical formulations.

Mécanisme D'action

Dehydro Felodipine-d3 exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction, leading to relaxation of the vascular smooth muscle and subsequent vasodilation. The compound also binds to various calcium-binding proteins and exhibits competitive antagonism of the mineralocorticoid receptor .

Comparaison Avec Des Composés Similaires

Dehydro Felodipine: The non-deuterated form of Dehydro Felodipine.

Felodipine: A calcium channel blocker used to treat hypertension.

Nifedipine: Another calcium channel blocker with similar pharmacological properties

Uniqueness: Dehydro Felodipine-d3 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in scientific research. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of drug behavior is crucial .

Activité Biologique

Dehydro Felodipine-d3 is a deuterium-labeled derivative of Felodipine, a well-known calcium channel blocker used primarily for the management of hypertension and angina. The incorporation of deuterium enhances the stability and tracking of the compound in biological studies. This article delves into the biological activity, mechanisms of action, pharmacokinetics, and applications of this compound, supported by research findings and case studies.

Target and Mode of Action

this compound primarily targets vascular smooth muscle cells . It acts by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction, leading to vasodilation and a subsequent decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected is the calcium signaling pathway . By blocking calcium influx, this compound induces relaxation in vascular smooth muscle cells, which is critical for its antihypertensive effects .

Pharmacokinetics

Felodipine, the parent compound, has low oral bioavailability due to extensive first-pass metabolism. This compound retains similar pharmacokinetic properties but offers advantages in research settings due to its stable isotope labeling. The metabolic pathways involve liver metabolism with renal excretion .

Cellular Effects

Research indicates that this compound influences cellular functions by mimicking the actions of Felodipine. It has been shown to induce significant relaxation in KCl-contracted porcine coronary segments, demonstrating potency approximately 50 times greater than nifedipine and 430 times greater than verapamil .

Table 1: Summary of Biological Activity Studies

Case Study: Neuroprotective Effects

A study explored the neuroprotective potential of Felodipine in mouse models, suggesting that it may induce autophagy in neurons. Although specific data on this compound is limited, its structural similarity implies potential for similar effects .

Applications in Scientific Research

This compound is utilized extensively in various fields:

- Chemistry : Acts as a tracer in reaction mechanisms and kinetic studies.

- Biology : Employed in metabolic studies to trace deuterium-labeled compounds within biological systems.

- Medicine : Used in pharmacokinetic studies to understand drug behavior in vivo.

- Industry : Assists in drug development and optimization processes .

Propriétés

IUPAC Name |

3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQRUBNOOIAHMG-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.